3-Ethyl-2-oxo-2H-pyran-4-carbaldehyde
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Overview
Description
3-Ethyl-2-oxo-2H-pyran-4-carbaldehyde is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and this particular compound features an aldehyde group at the fourth position and an ethyl group at the third position. The presence of the oxo group at the second position makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxo-2H-pyran-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde under acidic conditions, followed by cyclization and oxidation steps. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, utilizing readily available starting materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-oxo-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Ethyl-2-oxo-2H-pyran-4-carboxylic acid.
Reduction: 3-Ethyl-2-oxo-2H-pyran-4-methanol.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2-oxo-2H-pyran-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-oxo-2H-pyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran-2-carboxaldehyde: Similar in structure but lacks the ethyl group at the third position.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Contains additional substituents that alter its chemical properties.
Uniqueness
3-Ethyl-2-oxo-2H-pyran-4-carbaldehyde is unique due to the presence of both the ethyl and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
820986-21-8 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-ethyl-2-oxopyran-4-carbaldehyde |
InChI |
InChI=1S/C8H8O3/c1-2-7-6(5-9)3-4-11-8(7)10/h3-5H,2H2,1H3 |
InChI Key |
RNGSYVORRJISHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=COC1=O)C=O |
Origin of Product |
United States |
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